

Application Notes and Protocols: Synthesis of Functionalized Pyrrolidines from 1,6-Enynes

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For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized pyrrolidines is a cornerstone of modern medicinal chemistry, as this heterocyclic scaffold is a prevalent motif in a vast array of pharmaceuticals and biologically active natural products. The intramolecular cyclization of 1,6-enynes has emerged as a powerful and atom-economical strategy for the construction of these valuable building blocks. This document provides an overview of various catalytic systems, detailed experimental protocols, and comparative data for the synthesis of functionalized pyrrolidines from 1,6-enynes.

Rhodium-Catalyzed Enantioselective Intramolecular Cyclization

Rhodium catalysts, particularly those paired with chiral ligands, have proven highly effective in mediating the enantioselective cyclization of 1,6-enynes to afford chiral pyrrolidines, often with the creation of quaternary stereocenters.[1][2] These reactions are prized for their high yields and excellent enantioselectivities.

Quantitative Data Summary



| Catalyst/Lig and | Substrate | Product | Yield (%) | ee (%) | Reference |
|--|--|---|-----------|--------|-----------|
| [Rh(COD)Cl] ₂ / (S)-SDP | N-Tosyl-N-(2- methyl-4- phenylbut-3- yn-1- yl)acrylamide | (S)-1-Tosyl-3- methylene- 4,4- diphenylpyrro lidine | 95 | >97 | [2] |
| [Rh(COD)Cl] ₂ / (R)-An-SDP | N-Tosyl-N- (2,2-diphenyl- 4- pentynyl)ami ne | (R)-1-Tosyl-3- methylene- 4,4- diphenylpyrro lidine | 92 | 95 | [3] |
| Cationic Rh(I)/Segpho s | N-Tosyl-N-(2- allyl-2- phenyl-4- pentynyl)ami ne | (R)-3-((E)- but-1-en-2- yl)-1-tosyl-3- phenylpyrroli dine | 98 | 99 | [1][4] |
| [Rh(COD)₂]B F₄ / (R)-MeO- BIPHEP | N-Tosyl-N-(2- allyl-2- phenyl-4- pentynyl)ami ne | Chiral cyclic diene | 90 | 96 | [5] |

Experimental Protocol: Rh-Catalyzed Enantioselective Cyclization

Materials:

- [Rh(COD)Cl]₂ (1.0 mol%)
- Chiral diphosphine ligand (e.g., (S)-SDP) (2.2 mol%)
- 1,6-enyne substrate (1.0 equiv)
- Anhydrous solvent (e.g., 1,2-dichloroethane)

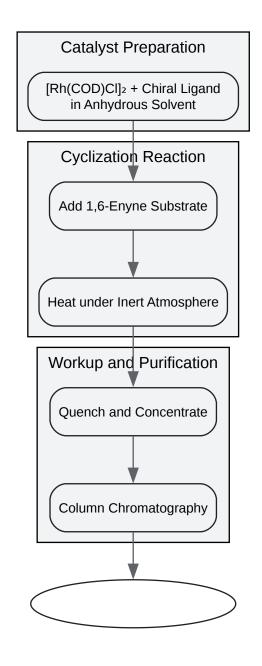


Inert atmosphere (Argon or Nitrogen)

Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere, add [Rh(COD)Cl]₂ and the chiral diphosphine ligand.
- Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
- Add the 1,6-enyne substrate to the reaction mixture.
- Stir the reaction at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the functionalized pyrrolidine.





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Caption: General workflow for Rh-catalyzed pyrrolidine synthesis.

Palladium-Catalyzed Synthesis of Vinylidenepyrrolidines

Palladium catalysis offers a versatile route to vinylidenepyrrolidines from 1,6-enyne carbonates. [6][7] The choice of palladium catalyst can influence the reaction pathway, leading to divergent outcomes.[6]



Ouantitative Data Summary

| Catalyst | Substrate Substrate | Product | Yield (%) | Reference |
|---|---|---|-----------|-----------|
| Pd(dba)2 | Allyl (2-(tosyl(4- vinylpent-1-yn-1- yl)amino)ethyl) carbonate | 3-Vinylidene-1- tosylpyrrolidine | 85 | [6] |
| PdI2 | Allyl (2-(tosyl(4- vinylpent-1-yn-1- yl)amino)ethyl) carbonate | 3-Vinylidene-1- tosylpyridine | 75 | [6] |
| Pd(OAc) ₂ / PPh ₃ | N-Tosyl-N-(2- allyl-2-phenyl-4- pentynyl)amine | 3-Methylene-4- phenyl-1- tosylpyrrolidine | 78 | [8] |

Experimental Protocol: Palladium-Catalyzed Synthesis of Vinylidenepyrrolidines

Materials:

- Pd(dba)₂ (5 mol%)
- 1,6-enyne carbonate substrate (1.0 equiv)
- Anhydrous DMF
- Inert atmosphere (Argon)

Procedure:

- In a sealed tube under an argon atmosphere, dissolve the 1,6-enyne carbonate substrate in anhydrous DMF.
- Add the Pd(dba)2 catalyst to the solution.
- Seal the tube and heat the reaction mixture at 80 °C.



- · Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution and purify the residue by column chromatography to yield the vinylidenepyrrolidine.

Iron-Catalyzed Reductive Cyclization

Iron-catalyzed reactions provide a more economical and environmentally friendly approach to the synthesis of pyrrolidines from 1,6-enynes.[9][10][11] These reductive cyclizations often utilize an in-situ generated catalyst and proceed under mild conditions.[9][11]

Ouantitative Data Summary

| Catalyst System | Substrate | Product | Yield (%) | Reference |
|---|--|--|-----------|-------------|
| FeCl ₂ / Iminopyridine ligand / Et ₂ Zn / MgBr ₂ ·Et ₂ O | N-Tosyl-N-(2- allyl-2-phenyl-4- pentynyl)amine | 3-Methyl-4- phenyl-1- tosylpyrrolidine | 82 | [9][10][11] |
| FeCl ₂ / Iminopyridine ligand / Et ₂ Zn / MgBr ₂ ·Et ₂ O | N-Tosyl-N-(2- allyl-4- pentynyl)amine | 3-Methyl-1- tosylpyrrolidine | 75 | [9][10][11] |
| Fe(OTf)2 | O-(2- allylphenyl)propi olaldehyde | 3- Acylbenzofuran | 88 | [12] |

Experimental Protocol: Iron-Catalyzed Reductive Cyclization

Materials:



- FeCl2 (10 mol%)
- Iminopyridine ligand (12 mol%)
- Diethylzinc (Et₂Zn) (2.5 equiv)
- Magnesium bromide etherate (MgBr₂·Et₂O) (2.5 equiv)
- N-tethered 1,6-enyne (1.0 equiv)
- Anhydrous THF
- Inert atmosphere (Argon)

Procedure:

- In a glovebox, add FeCl2 and the iminopyridine ligand to an oven-dried vial.
- Add anhydrous THF and stir for 10 minutes.
- Add the N-tethered 1,6-enyne substrate.
- In a separate vial, mix Et₂Zn and MgBr₂·Et₂O in THF.
- Slowly add the Et₂Zn/MgBr₂·Et₂O solution to the reaction mixture at room temperature.
- Stir the reaction at room temperature for the specified time (e.g., 12 hours).
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
- Extract the mixture with ethyl acetate, wash with brine, and dry over Na2SO4.
- Concentrate and purify by flash chromatography to obtain the pyrrolidine product.

Gold-Catalyzed Cycloisomerization

Gold catalysts are highly effective for the cycloisomerization of 1,6-enynes, often proceeding through a distinct mechanism involving the activation of the alkyne moiety.[13][14][15] These reactions can lead to a variety of functionalized pyrrolidine structures.



Quantitative Data Summary

| Catalyst | Substrate | Product | Yield (%) | Reference |
|----------------------------------|--|--|-----------|-----------|
| Ph₃PAuCl / AgSbF ₆ | N-Tosyl-N-(2- allyl-2-phenyl-4- pentynyl)amine | 1-Tosyl-3-(prop- 1-en-2-yl)-4- phenylpyrrolidine | 88 | [16] |
| IPrAuCl / AgOTf | N-Tosyl-N-(2- allyl-4- pentynyl)amine | 1,4-diene | 90 | [15] |
| [(Ph₃PAu)₃O]BF₄ | N-(4-methylpent- 1-en-4-yn-1- yl)-4- methylbenzenes ulfonamide | Cross- conjugated triene | 88 | [16] |

Experimental Protocol: Gold-Catalyzed Cycloisomerization

Materials:

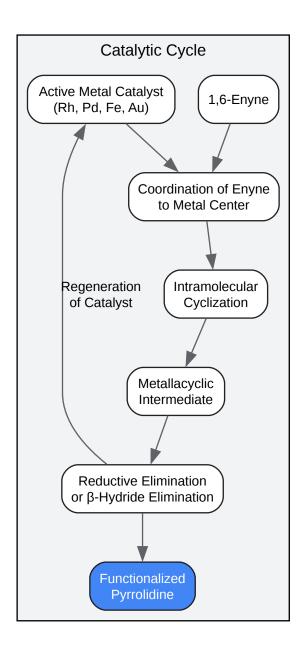
- Gold catalyst (e.g., Ph₃PAuCl) (1-5 mol%)
- Silver salt cocatalyst (e.g., AgSbF₆) (1-5 mol%)
- 1,6-enyne substrate (1.0 equiv)
- Anhydrous solvent (e.g., CH₂Cl₂)
- Inert atmosphere (Argon)

Procedure:

• To a solution of the 1,6-enyne in anhydrous solvent under an inert atmosphere, add the gold catalyst and the silver salt cocatalyst.



- Stir the reaction mixture at room temperature until the starting material is consumed as indicated by TLC.
- Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.



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